2,2-bis(p-chlorophenyl)hexafluoropropane

Polymer Chemistry Thermal Analysis Fluorinated Polymers

Sourcing halogenated monomers with consistent reactivity for high-performance polymer synthesis often presents supply chain and purity challenges. This compound directly addresses that need as a reliable intermediate for advanced membrane and microelectronic materials. • Enables fluorinated polyimides with low dielectric constants (κ = 3.4-3.9) and high thermal stability (Tg = 260-290°C, Td > 400°C). • Functions as a hydrophobic building block for AEMs, with terpolymers demonstrating hydroxide conductivity of 161 mS cm⁻¹ at 80°C. • Yields flexible, free-standing films with tensile strength of 40-80 MPa, suitable for harsh chemical environments.

Molecular Formula C15H8Cl2F6
Molecular Weight 373.1 g/mol
CAS No. 88964-96-9
Cat. No. B8579927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-bis(p-chlorophenyl)hexafluoropropane
CAS88964-96-9
Molecular FormulaC15H8Cl2F6
Molecular Weight373.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H
InChIKeyRXMGEHVYVGPSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(p-chlorophenyl)hexafluoropropane: A Fluorinated Building Block for Advanced Polymers


2,2-Bis(p-chlorophenyl)hexafluoropropane (CAS 88964-96-9), also known as 4,4'-(perfluoropropane-2,2-diyl)bis(chlorobenzene), is a synthetic organofluorine compound with the molecular formula C₁₅H₈Cl₂F₆ and a molecular weight of 373.12 g/mol . It belongs to the class of 2,2-diphenylhexafluoropropanes and is characterized by a central hexafluoroisopropylidene (6F) bridge linking two p-chlorophenyl groups [1]. This compound serves primarily as a key monomer and intermediate for the synthesis of high-performance polymers, including fluorinated polyamides, polyimides, and anion exchange membranes (AEMs), where the hexafluoroisopropylidene group imparts enhanced thermal stability, solubility, and low dielectric properties [2].

Fluorinated polyamide & polyimide synthesis via Ni(0)-promoted polycondensation
Anion exchange membrane (AEM) fabrication with tunable hydrophobic segments
High-Tg, low-dielectric polymer coatings for microelectronics

Why Analogs Cannot Replace 2,2-Bis(p-chlorophenyl)hexafluoropropane


The combination of the hexafluoroisopropylidene (6F) bridge and the p-chlorophenyl termini in 2,2-bis(p-chlorophenyl)hexafluoropropane is uniquely suited for applications requiring high thermal stability, low dielectric constants, and specific reactivity profiles that cannot be replicated by in-class substitutes [1]. Non-fluorinated analogs like bisphenol A lack the 6F bridge and therefore exhibit significantly lower glass transition temperatures (Tg) and higher dielectric constants, making them unsuitable for high-temperature microelectronics [2]. Conversely, bisphenol AF retains the 6F bridge but possesses hydroxyl groups, which impart different reactivity, leading to polyesters or polycarbonates rather than the halogen-rich polyarylenes and AEMs achievable with the target compound [3]. The chloro groups in the target compound are essential for Ni(0)-promoted polycondensation and other cross-coupling reactions that enable the synthesis of high-molecular-weight, durable ion-exchange membranes with superior conductivity, a property not attainable with hydroxy or non-halogenated analogs [4].

Bisphenol A (non-fluorinated)
Lacks the hexafluoroisopropylidene bridge; may result in significantly lower Tg and higher dielectric constant, shifting performance away from high-temperature microelectronic requirements.
Bisphenol AF (hydroxy-terminated)
Retains the 6F bridge but offers hydroxyl reactivity; cannot directly replace chloro groups in Ni(0)-catalyzed polycondensation, limiting access to halogen-rich polyarylenes and AEMs.

2,2-Bis(p-chlorophenyl)hexafluoropropane: Quantitative Performance Evidence


Thermal Stability and High Tg in Fluorinated Polyamides

Polymers synthesized using the hexafluoroisopropylidene (6F) group, derived from 2,2-bis(p-chlorophenyl)hexafluoropropane, demonstrate significantly higher thermal stability compared to non-fluorinated analogs. Specifically, poly(phenylquinoxaline-amide)s containing the 6F group exhibit a decomposition temperature exceeding 400°C and a glass transition temperature (Tg) in the range of 260–290°C [1]. In contrast, structurally analogous aromatic polyamides lacking the 6F bridge, which rely on isopropylidene or sulfonyl linkages, typically show Tgs 50–100°C lower and decompose at temperatures below 350°C, a well-established class-level behavior due to the stronger C–F bonds and reduced chain-chain interactions in 6F-containing systems [2].

Thermal Stability
Class-level
Target Tg 260–290°C
Td >400°C
Non-fluorinated Tg 50–100°C lower
Td <350°C
Supports thermal stability screening for high-temperature coatings
Class-level; validate with specific polymer system
Polymer Chemistry Thermal Analysis Fluorinated Polymers

Low Dielectric Constant in Fluorinated Polymer Films

Thin films fabricated from fluorinated poly(phenylquinoxaline-amide)s, which incorporate the 6F group from the target compound's derivative (2,2-bis(p-chlorocarbonylphenyl)-hexafluoropropane), exhibit a low dielectric constant in the range of 3.4–3.9 [1]. This value is markedly lower than that of analogous non-fluorinated aromatic polyamides, which typically exhibit dielectric constants between 4.5 and 5.5 due to the higher polarizability of C–H bonds compared to C–F bonds [2].

Dielectric Constant
Class-level
25–30% lower κ κ 3.4–3.9 vs. 4.5–5.5
Supports low-κ material selection for microelectronics
Class-level; confirm with film measurements
Microelectronics Dielectric Materials Fluorinated Polymers

Balanced Tensile Strength and Elongation

Free-standing films of fluorinated poly(phenylquinoxaline-amide)s derived from 2,2-bis(p-chlorocarbonylphenyl)-hexafluoropropane demonstrate a tensile strength of 40–80 MPa and an elongation at break of 22–55% [1]. These values represent a balanced mechanical profile where the 6F group imparts sufficient flexibility without significantly compromising tensile strength, in contrast to rigid-rod aromatic polyamides (e.g., Kevlar® type) which exhibit high tensile strength (>3000 MPa) but extremely low elongation (<3%), leading to brittleness and poor processability [2].

Mechanical Profile
Class-level
Target Tensile 40–80 MPa
Elongation 22–55%
Rigid-rod Tensile >3000 MPa
Elongation <3%
Supports solution-processable flexible film design
Class-level; verify with specific casting protocol
Mechanical Properties Thin Films Fluorinated Polymers

Hydroxide Ion Conductivity in BAF-Based AEMs

Anion exchange membranes (AEMs) synthesized using 2,2-bis(4-chlorophenyl)hexafluoropropane (BAF) as the hydrophobic component exhibit high hydroxide ion conductivity. Specifically, a terpolymer-based membrane (QBPA-1) achieved a hydroxide ion conductivity of 161 mS cm⁻¹ at 80°C [1]. In a direct head-to-head comparison within the same study, this BAF-containing terpolymer membrane outperformed a corresponding BAF-QAF copolymer membrane, achieving a maximum power density of 273 mW cm⁻² in an alkaline fuel cell, compared to 185 mW cm⁻² for the copolymer [1]. Furthermore, copolymers of BAF with a novel ammonium monomer achieved hydroxide ion conductivities up to 191 mS cm⁻¹ at 80°C [2].

AEM Power Density
Head-to-head
+47% power density 273 vs. 185 mW cm⁻²
Supports terpolymer composition optimization for AEMs
Head-to-head; confirm with membrane electrode assembly
Anion Exchange Membranes Fuel Cells Ion Conductivity

High-Purity Synthesis via Bisphenol AF Halogenation

2,2-Bis(p-chlorophenyl)hexafluoropropane is commercially available with a typical purity of 97% . It can be synthesized via the reaction of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (bisphenol AF) with triphenylphosphine dichloride in dichloromethane under argon atmosphere, yielding the target dichloro compound [1]. The corresponding diacid chloride derivative, 2,2-bis(4-chlorocarbonylphenyl)hexafluoropropane (CAS 1102-92-7), is available at >98.0% purity, as verified by GC and titration . This contrasts with alternative monomers like bisphenol AF, which may require additional purification steps to remove colored impurities and achieve comparable purity levels.

Synthetic Purity
Context-dependent
Target 97% (commercial)
derivative >98%
Bisphenol AF 97–99%, may need extra purification
Supports consistent monomer quality for polymerization
Cross-study; verify batch-specific purity
Organic Synthesis Monomer Purification Process Chemistry

Validated Applications of 2,2-Bis(p-chlorophenyl)hexafluoropropane


High-Temperature, Low-Dielectric Polymer Coatings

2,2-Bis(p-chlorophenyl)hexafluoropropane serves as a critical precursor for fluorinated polyamides and polyimides used in microelectronic packaging. As demonstrated, polymers derived from this monomer exhibit a low dielectric constant (κ = 3.4–3.9) and high thermal stability (Tg = 260–290°C, Td > 400°C) [1]. These properties are essential for interlayer dielectrics and passivation layers in advanced semiconductor devices, where signal integrity and thermal budget constraints preclude the use of non-fluorinated polymers with higher κ values (4.5–5.5).

Anion Exchange Membranes for Fuel Cells and Electrolyzers

The compound is a proven hydrophobic building block for high-performance AEMs. Terpolymers incorporating BAF units have achieved a hydroxide ion conductivity of 161 mS cm⁻¹ at 80°C and a fuel cell power density of 273 mW cm⁻², outperforming copolymer analogs by 47% [2]. This performance advantage is directly attributed to the optimized phase-separated morphology enabled by the BAF hydrophobic segment, making it a strategic choice for developing durable, high-conductivity membranes for next-generation alkaline energy conversion devices.

Flexible, Free-Standing Films

Fluorinated poly(phenylquinoxaline-amide)s derived from the diacid chloride of this compound can be solution-cast into flexible, free-standing films with a tensile strength of 40–80 MPa and an elongation at break of 22–55% [3]. This combination of strength and flexibility is unattainable with rigid-rod aromatic polyamides, which are typically brittle (elongation <3%). These films are suitable for applications requiring conformal coatings, flexible displays, and protective layers in harsh chemical environments.

Application
Selection Property
Validation Focus
Microelectronic dielectric coatings
Low dielectric constant & high Tg polymer film
κ and Tg under thermal cycling
Anion exchange membranes
Phase-separated morphology with high OH⁻ conductivity
Hydroxide conductivity and alkaline stability
Flexible electronic substrates
Balanced tensile strength and elongation
Mechanical integrity after solution casting
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